molecular formula C12H6ClNO3 B13996353 NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- CAS No. 75965-77-4

NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO-

Cat. No.: B13996353
CAS No.: 75965-77-4
M. Wt: 247.63 g/mol
InChI Key: WVCSZHKCUSISON-UHFFFAOYSA-N
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Description

NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- is a useful research compound. Its molecular formula is C12H6ClNO3 and its molecular weight is 247.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75965-77-4

Molecular Formula

C12H6ClNO3

Molecular Weight

247.63 g/mol

IUPAC Name

5-chloro-2-nitrobenzo[g][1]benzofuran

InChI

InChI=1S/C12H6ClNO3/c13-10-5-7-6-11(14(15)16)17-12(7)9-4-2-1-3-8(9)10/h1-6H

InChI Key

WVCSZHKCUSISON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Contextual Overview of Naphthofuran Chemistry and the Significance of Halogenated and Nitrated Analogues

Introduction to the Naphthofuran Chemical Class

Naphthofurans are a class of heterocyclic compounds characterized by a naphthalene (B1677914) ring fused to a furan (B31954) ring. researchgate.netontosight.ai This fusion can occur in different ways, leading to various isomers, such as naphtho[1,2-b]furan (B1202928), naphtho[2,1-b]furan, and naphtho[2,3-b]furan. These structures are of significant interest in organic chemistry, pharmacology, and materials science due to their unique properties and potential biological activities. ontosight.ai

Fused heterocyclic systems are complex ring structures where two or more rings share one or more common atoms. fiveable.me These systems are prevalent in organic chemistry and are key components in many natural products and pharmaceuticals. fiveable.meairo.co.in The fusion of a heterocyclic ring, such as furan, with an aromatic carbocycle, like naphthalene, creates a new molecular scaffold with distinct chemical and physical properties. scribd.comwikipedia.org The presence of heteroatoms (in this case, oxygen in the furan ring) within the fused system introduces unique reactivity and allows for diverse functionalization. fiveable.me

Table 1: Examples of Fused Heterocyclic Systems

Base CarbocycleFused HeterocycleResulting Fused System
Benzene (B151609)PyrroleIndole
BenzenePyridineQuinoline
NaphthaleneFuranNaphthofuran

This table provides examples of common fused heterocyclic systems formed by the fusion of a carbocyclic ring with a heterocyclic ring.

The naphthofuran scaffold is a valuable building block in chemical synthesis. researchgate.netscilit.com Its rigid, planar structure and the presence of both aromatic and heterocyclic components make it an attractive core for designing complex molecules. researchgate.net Researchers have developed various synthetic strategies to construct the naphthofuran ring system, often starting from derivatives of naphthol. researchgate.neteurjchem.com The versatility of the naphthofuran scaffold allows for the introduction of a wide range of substituents, enabling the fine-tuning of its electronic and steric properties for specific applications. google.com

Rationale for Investigating Halogenated and Nitrated Naphthofuran Derivatives

The introduction of halogen and nitro groups onto the naphthofuran framework significantly alters its chemical behavior. These substituents are crucial in medicinal chemistry and materials science for modulating the properties of organic molecules.

Halogen atoms, such as chlorine, are highly electronegative and exert a strong inductive effect, withdrawing electron density from the aromatic ring. fiveable.melibretexts.org This electron-withdrawing nature can deactivate the ring towards electrophilic substitution. libretexts.org However, halogens also possess lone pairs of electrons that can be donated to the ring through resonance, which can influence the orientation of incoming electrophiles. libretexts.org The presence of a halogen substituent can also create new reaction sites for nucleophilic aromatic substitution. rsc.org The reactivity of halogenated compounds is also influenced by the strength of the carbon-halogen bond, with reactivity generally increasing down the group (F < Cl < Br < I). msu.edu

The nitro group (–NO₂) is a powerful electron-withdrawing group, significantly more so than halogens. fiveable.mewikipedia.org It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. fiveable.mesarthaks.com This strong deactivation directs incoming electrophiles to the meta position. sarthaks.comquora.com The presence of a nitro group makes the aromatic ring more susceptible to nucleophilic attack. wikipedia.orgnih.gov Furthermore, the nitro group itself can be chemically transformed, most commonly reduced to an amino group (–NH₂), which is a versatile functional group for further synthetic modifications. fiveable.mewikipedia.org

Table 2: Effects of Substituents on Aromatic Rings

SubstituentElectronic EffectInfluence on Electrophilic Aromatic Substitution
Chlorine (–Cl)Inductively withdrawing, resonance donatingDeactivating, ortho-, para-directing
Nitro (–NO₂)Inductively and resonance withdrawingStrongly deactivating, meta-directing

This table summarizes the general electronic effects of chloro and nitro substituents on the reactivity and orientation of electrophilic aromatic substitution on a benzene ring, which provides a basis for understanding their effects on the more complex naphthofuran system.

Research into naphthofuran derivatives has a long history, driven by their presence in natural products and their potential applications. researchgate.net Early synthetic efforts focused on establishing reliable methods for constructing the core naphthofuran ring system. eurjchem.com Over the years, a variety of synthetic routes have been developed, including reactions involving naphthols and various cyclization strategies. researchgate.netrsc.org The ongoing interest in this class of compounds is fueled by the continuous discovery of new biological activities and the potential to create novel materials with unique optical and electronic properties. scilit.comnih.gov The synthesis of specifically substituted derivatives, such as those with halogen and nitro groups, represents a more targeted approach to developing molecules with desired properties. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Naphtho 1,2 B Furan, 5 Chloro 2 Nitro

Reactivity of the Naphthofuran Ring System

The reactivity of Naphtho(1,2-b)furan, 5-chloro-2-nitro- is governed by the interplay of the fused aromatic naphthalene (B1677914) system and the heterocyclic furan (B31954) ring. The furan moiety is known to be significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. pearson.com Conversely, the entire aromatic system is deactivated towards electrophilic attack and simultaneously activated towards nucleophilic attack by the presence of the strongly electron-withdrawing 2-nitro group. libretexts.orgnih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org In the case of Naphtho(1,2-b)furan, 5-chloro-2-nitro-, the outcome of such reactions is dictated by the directing effects of the existing substituents and the inherent reactivity of the ring system.

The furan ring is generally the most activated part of the molecule for electrophilic attack, with a preference for substitution at the 2- and 3-positions (alpha to the oxygen). pearson.com However, in this specific molecule, the 2-position is already occupied by a nitro group. The 5-chloro and 2-nitro groups are both deactivating substituents, which reduce the rate of electrophilic substitution. wikipedia.org

The directing effects of the substituents are as follows:

2-Nitro Group: A strong deactivating, meta-directing group.

5-Chloro Group: A deactivating, ortho-, para-directing group.

Furan Oxygen: A strong activating, ortho-directing group (directing to the 2- and 3-positions).

Naphthalene System: The inherent reactivity of the naphthalene core favors substitution at the α-positions over the β-positions.

Nucleophilic Aromatic Substitution on Halogenated Positions

The presence of a halogen on an aromatic ring that is also substituted with strongly electron-withdrawing groups opens the possibility for Nucleophilic Aromatic Substitution (SNAr). libretexts.org This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

For Naphtho(1,2-b)furan, 5-chloro-2-nitro-, the chlorine atom at the 5-position is susceptible to displacement by nucleophiles. The key requirements for this reaction are met: a suitable leaving group (Cl⁻) and significant activation of the aromatic ring by an electron-withdrawing group. libretexts.orgnih.gov The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of the Meisenheimer intermediate. The subsequent loss of the chloride ion re-establishes the aromaticity of the ring system, yielding the substitution product. nih.gov

The feasibility and rate of Nucleophilic Aromatic Substitution are critically dependent on the presence and position of electron-withdrawing groups. libretexts.orgnih.gov In Naphtho(1,2-b)furan, 5-chloro-2-nitro-, the 2-nitro group plays a pivotal role in activating the ring for nucleophilic attack at the 5-position.

The nitro group exerts a powerful electron-withdrawing effect through both induction and resonance. This effect delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it. The stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized directly onto the nitro group through resonance. libretexts.orgnih.gov Although the 2-nitro group is not strictly ortho or para to the 5-chloro position in a simple benzene ring sense, the extended conjugation of the naphthofuran system allows for effective delocalization and stabilization of the negative charge generated during the nucleophilic attack at the C-5 position. This activation makes the displacement of the 5-chloro substituent by various nucleophiles a viable synthetic transformation. researchgate.netrsc.org

Ring-Opening and Rearomatization Pathways of the Furan Moiety

The furan ring, while aromatic, is less stable than benzene and can undergo ring-opening reactions under certain conditions. These transformations can be initiated by various means, including acid catalysis or reductive cleavage. kyoto-u.ac.jprsc.org

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the furan oxygen can be protonated. This activation can lead to nucleophilic attack by a solvent molecule (e.g., water), initiating a cascade that results in the cleavage of one of the C-O bonds of the furan ring. rsc.org This would transform the naphthofuran into a substituted naphthalene derivative.

Reductive Cleavage: Treatment with alkali metals, such as lithium in the presence of an electron transfer catalyst, can cause reductive cleavage of the C2–O bond in benzofurans, a reaction that could potentially be applied to the naphthofuran system. kyoto-u.ac.jp

Following the initial ring-opening event, the resulting intermediate can undergo further reactions, often leading to a more stable, rearomatized naphthalene core. The specific pathway and final product would depend on the reaction conditions and the reagents employed. Computational studies on simpler furans have shown that ring-opening can proceed via a disrotatory motion of the oxygen and carbon fragments, suggesting a high degree of stereochemical control is possible in such transformations. nih.gov

Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic chemistry, primarily due to its ability to be reduced to a variety of other nitrogen-containing functionalities. nih.gov The transformations of the 2-nitro group in Naphtho(1,2-b)furan, 5-chloro-2-nitro- are central to derivatizing this molecule.

Reduction Pathways of Aromatic Nitro Compounds

The reduction of aromatic nitro compounds can be controlled to yield several different products, depending on the reducing agent and the reaction conditions. The primary reduction product is the corresponding aniline (B41778), but intermediate oxidation states can often be isolated. wikipedia.org

The typical reduction sequence proceeds as follows: Nitro → Nitroso → Hydroxylamine (B1172632) → Amine

Different reagents and conditions favor the formation of specific products:

ProductCommon Reagents and Conditions
Aryl Hydroxylamine Zinc metal in aqueous ammonium (B1175870) chloride; Raney nickel and hydrazine (B178648) at low temperatures (0-10 °C). wikipedia.org
Aniline (Amino derivative) Catalytic hydrogenation (e.g., Pd/C, PtO₂, Raney Ni with H₂); Metals in acidic media (e.g., Fe, Sn, or Zn in HCl); Sodium hydrosulfite. wikipedia.org
Azo Compound Metal hydrides (e.g., LiAlH₄, NaBH₄) can lead to azo compounds through the condensation of intermediate nitroso and amino compounds.
Azoxy Compound Milder reducing agents or specific catalysts can favor the formation of azoxy compounds, which are intermediates in the reduction to azo compounds.
Hydrazine Compound Treatment with excess zinc metal can result in the formation of N,N'-diarylhydrazine derivatives. wikipedia.org

This table is based on general pathways for aromatic nitro compound reduction and may be interactive.

The reduction process can involve direct pathways (stepwise reduction) or indirect routes that involve condensation reactions between intermediates. For example, the reaction between a nitrosoarene and an aryl hydroxylamine can form an azoxy compound, which can be further reduced. researchgate.net The choice of catalyst and solvent system is critical for achieving selectivity for a desired product. For instance, catalytic hydrogenation is a widely used and often highly efficient method for converting nitroarenes to anilines on an industrial scale. wikipedia.orgorientjchem.org

Hydrogenation and Other Reductive Conversions

The process is generally understood to occur in a stepwise manner, initiated by a two-electron transfer to form a nitroso intermediate. researchgate.netorientjchem.org Subsequent reduction steps lead to the formation of a hydroxylamine derivative, which is then further reduced to the final amine product. nih.govresearchgate.net This can be summarized by the following general pathway:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Various catalytic systems are employed for the hydrogenation of nitro compounds, with transition metal catalysts such as palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni) being common choices. orientjchem.org The reaction is typically carried out under a hydrogen atmosphere, and the solvent can significantly influence the reaction rate and selectivity. orientjchem.org For instance, hydrogenation in aqueous solutions of aliphatic alcohols has been shown to be selective for the formation of aniline from nitrobenzene. orientjchem.org

Enzymatic reductions of nitroaromatic compounds have also been extensively studied and can proceed via single or two-electron transfer mechanisms, often involving flavoenzymes. nih.gov These biocatalytic methods can offer high selectivity under mild conditions.

Quantum Chemical Insights into Nitro Group Reductionresearchgate.net

Quantum chemical studies on model nitroaromatic compounds, such as nitrobenzene, provide valuable insights into the mechanistic details of the nitro group reduction. researchgate.netmdpi.com These studies suggest that a crucial step in the reduction process is the direct donation of electrons from a metal surface into the π* orbital of the nitroaromatic compound. mdpi.com This charge transfer destabilizes the nitro group, facilitating the cleavage of the N-O bond with a relatively low activation barrier. mdpi.com

In the context of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO-, the electronic properties of the fused naphthofuran ring system would influence the energetics of this process. The extended π-system can affect the electron affinity of the molecule and the stability of the radical anion intermediate formed upon initial electron transfer. Computational modeling can predict the charge distribution and spin densities on the nitro group and the aromatic ring, offering a more detailed understanding of the reaction pathway. mdpi.com

Table 1: Theoretical Steps in Nitro Group Reduction

StepTransformationKey Features
1Ar-NO₂ + 2e⁻ + 2H⁺Formation of the nitroso intermediate (Ar-NO).
2Ar-NO + 2e⁻ + 2H⁺Formation of the hydroxylamine intermediate (Ar-NHOH).
3Ar-NHOH + 2e⁻ + 2H⁺Formation of the final amine product (Ar-NH₂).

Photoinduced Processes and Excited State Dynamics of Nitroaromaticsnih.gov

Nitroaromatic compounds exhibit unique photochemistry and excited-state dynamics. rsc.orgrsc.orgnih.gov Upon absorption of light, these molecules are promoted to an excited singlet state. A characteristic feature of many nitroaromatics is the highly efficient and rapid intersystem crossing (ISC) from the initially excited singlet state to the triplet manifold. rsc.orgrsc.orgresearchgate.net This process can occur on a sub-picosecond timescale and often dominates the photochemistry, leading to quenched fluorescence. rsc.orgrsc.orgrsc.org

Intersystem Crossing and Energy Transfer Mechanismsnih.gov

The rapid intersystem crossing in nitroaromatics is attributed to strong spin-orbit coupling between singlet and triplet states, often facilitated by the presence of oxygen-centered non-bonding orbitals. rsc.orgrsc.orgrsc.org Theoretical studies on molecules like 9-nitroanthracene (B110200) suggest that after initial excitation, the system can undergo ultrafast intersystem crossing to a triplet state, which then serves as a gateway to the triplet manifold. nih.govunam.mx

Table 2: Key Photophysical Processes in Nitroaromatics

ProcessDescriptionTimescale
Absorption Excitation from the ground state (S₀) to an excited singlet state (Sₙ).Femtoseconds
Internal Conversion Non-radiative decay from a higher to a lower excited state of the same multiplicity.Femtoseconds to Picoseconds
Intersystem Crossing (ISC) Transition from an excited singlet state to a triplet state (S₁ → Tₙ).Sub-picoseconds to Picoseconds nih.govrsc.org
Fluorescence Radiative decay from the lowest excited singlet state (S₁) to the ground state.Nanoseconds (often quenched in nitroaromatics)
Phosphorescence Radiative decay from the lowest triplet state (T₁) to the ground state.Microseconds to Seconds

Reactions of the Chloro Group

The chloro group at the 5-position of the naphthofuran ring provides a handle for further synthetic modifications, primarily through cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Halogenated Furansrsc.orguci.edu

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, while the Sonogashira coupling pairs an organohalide with a terminal alkyne. wikipedia.orgwikipedia.orglibretexts.org

For halogenated furans, the site selectivity of these reactions is an important consideration. In polyhalogenated furans, oxidative addition of the palladium catalyst generally occurs preferentially at the C-X bond alpha to the furan oxygen. nih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govlibretexts.org

Suzuki-Miyaura Coupling: This reaction would involve treating NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. nih.govrsc.org

Sonogashira Coupling: This reaction would couple the chlorinated naphthofuran with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. researchgate.netbeilstein-journals.orgnih.govnih.gov

The reactivity of the chloro group in these reactions can be influenced by the electronic nature of the nitro group. The electron-withdrawing character of the nitro group may enhance the electrophilicity of the carbon-chlorine bond, potentially facilitating the initial oxidative addition step.

Table 3: General Conditions for Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBase
Suzuki-Miyaura Boronic acid/esterPd(0) complex (e.g., Pd(PPh₃)₄)Carbonate, phosphate, or hydroxide (B78521) bases
Sonogashira Terminal alkynePd(0) complex and Cu(I) salt (e.g., CuI)Amine (e.g., triethylamine, diisopropylamine)

Halogen Exchange Reactionsuci.edu

Halogen exchange reactions provide a method for converting one halogen for another. For aromatic chlorides, this typically involves reaction with a source of another halide, such as an alkali metal fluoride, to produce the corresponding fluoroaromatic compound. google.com These reactions often require high temperatures and may be facilitated by the use of catalysts such as quaternary ammonium salts or crown ethers. google.com The presence of an electron-withdrawing group, like the nitro group in the target molecule, can activate the aromatic ring towards nucleophilic aromatic substitution, which is the underlying mechanism for many halogen exchange reactions.

Alternatively, metal-catalyzed halogen exchange reactions have been developed that proceed under milder conditions. organic-chemistry.org For instance, the conversion of alkyl fluorides to other alkyl halides has been achieved using titanocene (B72419) dihalides as catalysts. organic-chemistry.org While this specific example applies to aliphatic systems, it highlights the ongoing development of catalytic methods for halogen exchange.

Cascade and Multicomponent Reactions Incorporating the Naphthofuran Core

The strategic assembly of complex molecular architectures from simple precursors in a single operation is a cornerstone of modern synthetic chemistry. Cascade reactions, where a series of intramolecular transformations occur sequentially, and multicomponent reactions (MCRs), which involve the simultaneous combination of three or more starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. While specific studies on cascade and multicomponent reactions originating from NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- are not extensively documented in the current literature, the inherent reactivity of its functional groups and the fused aromatic system provides a fertile ground for proposing mechanistically plausible transformations.

The electron-deficient nature of the naphthofuran core, amplified by the presence of a nitro group and a chloro substituent, suggests a rich potential for engaging in a variety of cascade and multicomponent processes. These reactions could be initiated at several key positions: the activated aromatic ring, the furan moiety, or the functional groups themselves.

Hypothetical Cascade Sequences Initiated by Nucleophilic Aromatic Substitution:

The 5-chloro and 2-nitro substituents render the naphthofuran skeleton susceptible to nucleophilic aromatic substitution (SNAr). A cascade sequence could be envisioned where an initial SNAr event is followed by one or more intramolecular cyclizations. For instance, a bifunctional nucleophile could displace the chloride at the C-5 position, with the second nucleophilic center subsequently attacking another part of the molecule.

A plausible multicomponent reaction could involve the in-situ generation of a reactive intermediate that subsequently engages with the naphthofuran core. For example, a three-component reaction between an aldehyde, an amine, and a carbon nucleophile could form a species that then participates in a Michael addition or a related conjugate addition to the electron-deficient naphthofuran system, initiating a cascade of ring-forming reactions.

Table 3.4.1: Potential Multicomponent Reactions Incorporating a Naphthofuran Scaffold

Reaction TypeComponentsPotential Product ClassMechanistic Hallmark
Aza-Diels-AlderNaphthofuran (as dienophile), Imine, Lewis AcidFused Piperidine Derivatives[4+2] Cycloaddition
Hantzsch-typeNaphthofuran aldehyde derivative, β-ketoester, AmmoniaDihydropyridine fused NaphthofuransCondensation-Cyclization
Ugi ReactionNaphthofuran amine derivative, Aldehyde, Isocyanide, Carboxylic Acidα-Acylamino Amide Naphthofuransα-Addition of isocyanide

Cascade Reactions Involving the Furan Moiety:

The furan ring within the naphthofuran system, although part of a larger aromatic structure, retains some of its characteristic reactivity. It can potentially act as a diene in Diels-Alder reactions, particularly with highly reactive dienophiles. A cascade process could be designed where an initial Diels-Alder cycloaddition is followed by a series of rearrangements or further functionalization of the resulting adduct.

Furthermore, metal-catalyzed cross-coupling reactions could be employed to introduce functionalities onto the naphthofuran core that are capable of initiating cascade sequences. For example, the introduction of an alkyne or an alkene chain could set the stage for a subsequent intramolecular cyclization cascade, leading to the formation of novel polycyclic systems.

Research Findings on Analogous Systems:

While direct research on NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- is limited, studies on related nitro-aromatic and heterocyclic systems provide valuable insights. For example, the reduction of a nitro group to an amine can be the first step in a cascade reaction, with the newly formed amino group participating in subsequent intramolecular condensations or cyclizations. The chloro substituent can also be a handle for metal-catalyzed reactions that initiate a cascade.

Detailed mechanistic investigations on such analogous systems often reveal the subtle interplay of electronic effects, steric hindrance, and reaction conditions in directing the course of these complex transformations. Computational studies can also play a crucial role in elucidating the reaction pathways and predicting the feasibility of proposed cascade and multicomponent reactions involving the naphthofuran core.

Table 3.4.2: Illustrative Cascade Reaction Pathways for Functionalized Aromatics

Initiating StepKey IntermediateSubsequent StepsFinal Product Type
Nucleophilic Aromatic SubstitutionMeisenheimer ComplexIntramolecular Cyclization, AromatizationFused Heterocyclic Systems
Nitro Group ReductionAryl AmineIntramolecular Condensation, DehydrationPolycyclic Aromatic Amines
Palladium-catalyzed Cross-CouplingAlkenyl/Alkynyl-substituted NaphthofuranIntramolecular Cycloaddition, RearrangementComplex Fused-Ring Systems

Based on a comprehensive search of available scientific literature, there is no specific research focusing on the computational and theoretical chemistry of the compound NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- .

Therefore, it is not possible to provide an article with detailed research findings, data tables, and analysis as requested in the outline. The specified studies on its electronic structure and reactivity, including Density Functional Theory (DFT) applications, molecular orbital analysis, electrostatic potential surface mapping, transition state analysis, and prediction of regio- and chemoselectivity, have not been published for this particular chemical compound.

Further research on this specific molecule would be required to generate the data and analysis for the requested article.

Computational Chemistry and Theoretical Studies on Naphtho 1,2 B Furan, 5 Chloro 2 Nitro

Theoretical Investigations of Reactivity and Reaction Mechanisms

Modeling of Solvation Effects in Reaction Pathways

Computational modeling provides crucial insights into how solvents influence reaction mechanisms at a molecular level. springernature.comchemrxiv.org For a compound like NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO-, understanding solvation is key to predicting its reactivity in different chemical environments. The choice of solvent can significantly affect the stability of reactants, transition states, and products, thereby altering reaction rates and pathways. springernature.com

Theoretical chemists employ a range of models to simulate these effects, broadly categorized as implicit and explicit solvation models. springernature.comresearchgate.net

Implicit (Continuum) Models : These models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), approximate the solvent as a continuous medium with specific dielectric properties. springernature.comchemrxiv.org They are computationally efficient and effective for capturing the general electrostatic effects of the solvent on a solute.

Explicit Solvent Models : These methods involve including individual solvent molecules in the calculation. Techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics treat the solute with high-level quantum mechanics and the solvent with more computationally tractable molecular mechanics. chemrxiv.orgresearchgate.net For even higher accuracy, Ab Initio Molecular Dynamics (AIMD) can be used, where forces are calculated "on the fly" by solving the Schrödinger equation, though this comes at a significant computational cost. springernature.com

For reaction pathways involving NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO-, such as nucleophilic substitution or reduction of the nitro group, the polarity and hydrogen-bonding capability of the solvent are critical. researchgate.net For instance, in a hypothetical nucleophilic aromatic substitution reaction, a polar solvent would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy barrier compared to a nonpolar solvent. mdpi.com The following table illustrates hypothetical data on how different solvent models could predict the activation energy for such a reaction.

Table 1: Hypothetical Activation Energies (ΔG‡) for a Nucleophilic Substitution Reaction of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- Predicted by Various Solvation Models.

SolventDielectric Constant (ε)Solvation ModelPredicted ΔG‡ (kcal/mol)
In Vacuo (Gas Phase)1N/A35.2
Toluene2.4PCM31.5
Acetonitrile37.5SMD26.8
Water78.4PCM25.1
Water78.4QM/MM (Explicit)24.7

Conformational Analysis and Molecular Dynamics Simulations

MD simulations calculate the time-dependent behavior of a molecular system, providing insights into its structure and dynamics. youtube.com These simulations can be used to study how the molecule interacts with its environment, such as the mobility of water molecules on an aromatic surface or the self-assembly of molecules on a substrate. youtube.comnih.gov For NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO-, MD could be used to simulate its behavior in solution, predicting properties like diffusion coefficients and exploring its interactions with other solutes or surfaces. youtube.com

Exploring Conformational Landscapes of Naphthofuran Systems

The conformational landscape of this molecule is dominated by the rotation of the nitro group around the C2-N bond. Theoretical calculations, particularly Density Functional Theory (DFT), can be employed to map the potential energy surface associated with this rotation. By analogy with similar substituted aromatic systems, it is expected that the planarity of the nitro group is influenced by steric hindrance from adjacent atoms. nih.gov

In the case of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO-, the hydrogen atom at the C3 position of the furan (B31954) ring would provide some steric hindrance, likely resulting in a non-planar ground state conformation for the nitro group. The rotational barrier represents the energy required to move the nitro group through a planar transition state. Studies on related compounds like 4,6-dichloro-5-nitrobenzofuroxan have shown that steric crowding can lead to significant rotational barriers (e.g., 9.15 kcal/mol) and ground-state torsional angles where the nitro group is substantially twisted out of the aromatic plane. nih.gov

Table 2: Hypothetical Potential Energy Profile for Nitro Group Rotation in NAPHTHO(1,2-b)FURAN, 5-CHLO-RO-2-NITRO-.

Dihedral Angle (C3-C2-N-O)Relative Energy (kcal/mol)Conformation
0° / 180°4.5Planar (Transition State)
± 45°0.0Twisted (Energy Minimum)
± 90°2.8Perpendicular
± 135°1.5Twisted

Structure-Property Relationships Derived from Theoretical Models

Understanding the relationship between a molecule's chemical structure and its properties is a fundamental goal of computational chemistry. nih.gov For NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO-, theoretical models can elucidate how the specific placement of the chloro and nitro substituents governs its electronic and physicochemical characteristics.

The introduction of powerful electron-withdrawing groups like chlorine and, especially, the nitro group, is expected to have a profound effect on the electronic structure of the parent naphtho(1,2-b)furan system. These effects can be quantified by calculating various molecular properties using DFT. mdpi.comresearchgate.net

Key electronic properties that can be modeled include:

Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. Electron-withdrawing groups typically lower the energies of both orbitals. The HOMO-LUMO gap is an indicator of chemical reactivity and can be related to the optical absorption properties of the molecule. researchgate.net

Dipole Moment : The magnitude and direction of the molecular dipole moment are determined by the charge distribution. The highly polar C-Cl and C-NO2 bonds are expected to induce a significant dipole moment in the molecule.

Electrostatic Potential (ESP) Map : An ESP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions and reaction sites.

The following table presents a hypothetical comparison of calculated properties for the unsubstituted naphtho(1,2-b)furan versus the 5-chloro-2-nitro derivative, illustrating the structure-property relationships.

Table 3: Hypothetical Comparison of Calculated Molecular Properties (DFT/B3LYP/6-31G*) Illustrating Structure-Property Relationships.

PropertyNaphtho(1,2-b)furan (Unsubstituted)NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO-Effect of Substitution
HOMO Energy (eV)-5.85-6.95Lowered/Stabilized
LUMO Energy (eV)-1.20-3.15Lowered/Stabilized
HOMO-LUMO Gap (eV)4.653.80Reduced
Dipole Moment (Debye)0.84.2Significantly Increased

These theoretical models demonstrate that the chloro and nitro substituents make the aromatic system more electron-deficient, decrease the HOMO-LUMO gap, and increase its polarity. researchgate.net Such modifications are fundamental in tuning the molecule for specific applications by altering its reactivity and intermolecular forces.

Derivatization and Rational Design of Analogues of Naphtho 1,2 B Furan, 5 Chloro 2 Nitro

Synthesis of Functionalized Naphthofuran Derivatives

The synthesis of functionalized derivatives leverages established chemical transformations to introduce molecular diversity. The primary points of modification are the highly reactive nitro group at the 2-position and the chloro group at the 5-position, followed by substitutions on the aromatic framework itself.

The 2-nitro group is a versatile synthetic handle, primarily through its reduction to a 2-amino group. This transformation converts the strongly electron-withdrawing nitro group into a nucleophilic and electron-donating amino group, fundamentally altering the molecule's chemical properties. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl), can be employed.

The resulting 2-aminonaphtho[1,2-b]furan derivative is a key intermediate for a host of further functionalizations. The amino group can undergo acylation to form amides, sulfonylation to form sulfonamides, or diazotization to yield a diazonium salt. This diazonium intermediate is particularly valuable as it can be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents, including halogens, cyano, and hydroxyl groups. An interesting methodology reported for a different isomer involves the conversion of a nitro functionality into an amino group without a traditional reducing agent during the formation of the naphthofuran ring system itself researchgate.net.

Table 1: Potential Functionalization Pathways for the 2-Amino-5-chloronaphtho[1,2-b]furan Intermediate
Reaction TypeReagentsProduct ClassSignificance
AcylationAcetyl chloride, Benzoyl chlorideAmidesIntroduces carbonyl functionality, alters solubility and hydrogen bonding capacity.
SulfonylationTosyl chloride, Mesyl chlorideSulfonamidesAdds bulky, electron-withdrawing groups; often used in medicinal chemistry.
Diazotization & Sandmeyer Reaction1. NaNO₂, HCl 2. CuCN, CuBr, KINitriles, Bromides, IodidesVersatile method to replace the amino group with a wide range of other functionalities.
Reductive AminationAldehydes/Ketones, NaBH₃CNSecondary/Tertiary AminesForms new C-N bonds, allowing for the attachment of alkyl or aryl side chains.

The 5-chloro substituent on the naphthalene (B1677914) ring serves as a prime site for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. mdpi.comnih.gov The reactivity of the aryl chloride allows for a range of transformations, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

These methodologies enable the introduction of diverse substituents such as aryl, vinyl, alkynyl, and amino groups, thereby allowing for extensive modification of the scaffold's steric and electronic profile. The successful application of Suzuki cross-coupling, for instance, has been demonstrated for the synthesis of 2-arylbenzo[b]furan derivatives, highlighting the utility of this approach in related heterocyclic systems. mdpi.comsemanticscholar.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the 5-Chloro Position
Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Introduced Substituent
Suzuki CouplingAryl/Vinylboronic acid or esterPd(PPh₃)₄, Pd(OAc)₂/SPhosAryl or Vinyl group
Stille CouplingOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄Alkyl, Alkenyl, or Aryl group
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃Vinyl group
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuIAlkynyl group
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, BINAPAmino group (NR₂)

Introducing substituents at other positions on the naphthofuran skeleton is most effectively achieved by employing appropriately substituted starting materials during the core synthesis. researchgate.neteurjchem.com For example, the synthesis of naphtho[1,2-b]furans can often commence from a substituted 1-naphthol (B170400). mdpi.com By starting with a 1-naphthol derivative bearing additional functional groups, these groups can be incorporated into the final molecular framework. This "bottom-up" approach provides precise control over the substitution pattern. For instance, a rhodium-catalyzed C-H insertion has been used to construct the naphthalene cycle, affording trifunctionalized naphtho[1,2-b]furans. nih.govresearchgate.net

Direct electrophilic aromatic substitution on the pre-formed 5-chloro-2-nitronaphtho[1,2-b]furan core is also a possibility, though the regioselectivity would be complex. The outcome of such reactions would be governed by the directing effects of the furan (B31954) oxygen (activating) and the chloro and nitro groups (deactivating and meta-directing relative to their own positions).

Design Principles for Novel Naphthofuran Scaffolds

The rational design of new scaffolds based on the naphthofuran core aims to explore novel three-dimensional chemical space and to integrate the core into larger, more complex molecular systems.

Building upon the naphthofuran core to create more complex polycyclic systems is a key strategy in scaffold design. This can be achieved by designing derivatives that can undergo intramolecular cyclization reactions. For example, installing an alkyne at the 5-position via a Sonogashira coupling could provide a precursor for an intramolecular reaction with another part of the molecule to form an additional fused ring. Furan-terminated cationic cyclizations have been shown to be effective in preparing fused and spirocyclic ring systems in other contexts. documentsdelivered.com

Spirocyclic derivatives, where two rings share a single atom, represent another avenue for creating structurally novel compounds. The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds has been reported, demonstrating the feasibility of creating such complex architectures. mdpi.com These structures introduce rigid, well-defined three-dimensional geometries, which can be valuable in the design of molecules with specific biological targets.

The naphthofuran scaffold can serve as a rigid building block for the assembly of larger, more complex molecules. Functional groups introduced through the methods described in section 5.1 act as anchor points for connecting the naphthofuran unit to other molecular fragments, such as peptides, natural products, or other heterocyclic systems. researchgate.net For example, a derivative bearing a carboxylic acid or an amino group can be readily coupled to amino acids or peptide fragments using standard peptide coupling chemistry. This approach allows for the creation of hybrid molecules that combine the structural features of the naphthofuran core with the biological recognition properties of peptides. The synthesis of furan-fused polyheterocyclic systems has been achieved through various synthetic strategies, indicating the utility of the furan moiety as a component in larger structures. nih.gov

Supramolecular Chemistry and Self-Assembly Concepts

The rational design of analogues of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- for applications in supramolecular chemistry and self-assembly is an area of significant potential, though specific research on this particular compound is not extensively documented in publicly available literature. The principles of supramolecular chemistry, which focus on non-covalent interactions, provide a framework for predicting and designing how molecules of this nature might interact to form larger, organized structures. The inherent functionalities of the core molecule—the electron-withdrawing chloro and nitro groups, and the π-rich naphthofuran scaffold—offer multiple avenues for directed self-assembly.

The design of self-assembling systems based on this naphthofuran derivative would involve the strategic modification of its structure to enhance and direct specific non-covalent interactions. These interactions, while weaker than covalent bonds, collectively play a crucial role in the formation of stable, ordered supramolecular architectures. nih.gov Key interactions that could be exploited in analogues of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- include π-π stacking, hydrogen bonding, and halogen bonding.

The derivatization of the naphthofuran core could introduce functional groups specifically chosen to promote these interactions. For instance, the introduction of hydroxyl or amide groups could facilitate the formation of strong and directional hydrogen bonds, leading to the assembly of one-dimensional tapes or two-dimensional sheets. Similarly, modifying the substituents on the naphthalene ring system could modulate the electronic properties of the aromatic core, thereby influencing π-π stacking interactions.

Below is a summary of potential non-covalent interactions and rational design strategies that could be applied to analogues of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- to induce self-assembly.

Interaction TypeDescriptionPotential Derivatization Strategy
π-π Stacking Attraction between aromatic rings, driven by a combination of electrostatic and van der Waals forces. The electron-deficient nature of the nitro-substituted ring could favor interactions with electron-rich aromatic systems.Introduction of extended aromatic systems or groups that modulate the electron density of the naphthofuran core.
Hydrogen Bonding A strong, directional interaction between a hydrogen atom donor (e.g., -OH, -NH) and an acceptor (e.g., the oxygen of the nitro group or furan ring).Incorporation of hydroxyl, carboxyl, or amide functionalities onto the molecular scaffold.
Halogen Bonding A non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a Lewis base. The chlorine atom in the parent compound could participate in such interactions. nih.govStrategic placement of additional halogen atoms or Lewis basic sites (e.g., nitrogen or oxygen atoms) to direct assembly.
Dipole-Dipole Interactions Attractive forces between polar molecules. The nitro and chloro substituents create a significant dipole moment in the parent compound.Modification of substituents to enhance or alter the molecular dipole moment, thereby influencing packing in the solid state or in solution.

The successful design of self-assembling materials from NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- analogues would depend on a delicate balance of these various non-covalent forces. Computational modeling, such as Density Functional Theory (DFT), could be a valuable tool in predicting the stability and geometry of potential supramolecular assemblies before their synthesis. mdpi.com This predictive capability is a key aspect of the rational design process, enabling researchers to target specific material properties. researchgate.netamericanpeptidesociety.org While the direct study of this specific compound's supramolecular behavior is yet to be explored, the foundational principles of molecular recognition and self-assembly provide a clear roadmap for future research and development in this area. nih.gov

Potential Applications and Advanced Research in Naphthofuran Chemistry Excluding Biological/clinical Focus

Applications in Materials Science

The rigid, planar, and π-conjugated structure of the naphthofuran core is a key feature that makes its derivatives highly suitable for the development of novel organic materials.

Organic Semiconductors and Optoelectronic Materials

Naphthofuran derivatives have been identified as promising organic semiconductor materials, particularly for use in Organic Field-Effect Transistors (OFETs) and other optoelectronic devices. researchgate.net The ability to form ordered molecular packings in the solid state is crucial for efficient charge transport.

Research into naphtho[2,1-b:6,5-b′]difuran derivatives has demonstrated their potential as high-performance p-type semiconductors. gessnergroup.com These materials can achieve significant hole mobilities in solution-processed single-crystal OFETs, a critical factor for practical applications. gessnergroup.com The high performance is attributed to the dense crystal packing and substantial intermolecular π-orbital overlap, which facilitates charge hopping between molecules. gessnergroup.com

Computational studies on naphtho[2,1-b:6,5-b′]difuran (DPNDF) have further elucidated its electronic properties. DFT calculations show that while the parent DPNDF has a wide band gap of 3.157 eV, the attachment of electron-withdrawing groups like cyanide (-CN) can systematically reduce this gap, tuning the material for specific optoelectronic applications. researchgate.net This ability to engineer the band gap is essential for designing materials for organic photovoltaics and light-emitting transistors. researchgate.netacs.org Polymers incorporating naphthodifuran units have also been developed, exhibiting broad UV/vis absorption and low optical bandgaps, further highlighting their suitability for photovoltaic applications.

Table 1: Performance of Naphthofuran-Based Organic Semiconductors

Compound Class Application Key Performance Metric Reference
Naphtho[2,1-b:6,5-b′]difuran derivatives Single-Crystal OFET Hole mobility up to 3.6 cm² V⁻¹ s⁻¹ gessnergroup.com
Naphtho[2,1-b:6,5-b′]difuran (DPNDF) Optoelectronics (Computational) Band gap of 3.157 eV researchgate.net
Cyanide-substituted DPNDF Optoelectronics (Computational) Reduced band gap (by up to 300 meV) researchgate.net
Furan-substituted thiophene/phenylene co-oligomer Organic Lasing Ambipolar mobilities (hole ~0.7, electron ~0.1 cm² V⁻¹ s⁻¹) dntb.gov.ua

Development of Fluorescent Probes and Luminescent Materials (Focus on Material Properties)

The inherent fluorescence of the naphthofuran scaffold has led to its successful application in the development of chemosensors and other luminescent materials. nih.gov The extended π-conjugated system results in desirable photophysical properties, including significant absorption and emission profiles. nih.gov

Researchers have designed and synthesized novel fluorescent sensors by functionalizing naphthofuran with other moieties like naphthalimide to create binding sites for specific analytes. eurjchem.com For instance, a naphthofuran-naphthalimide conjugate (NF) has been developed as a highly selective and sensitive sensor for mercury ions (Hg²⁺). This sensor operates on a fluorescence quenching ("turn-off") mechanism upon binding Hg²⁺. eurjchem.com The resulting NF-Hg²⁺ complex can then be used as a "turn-on" sensor for cyanide ions (CN⁻), demonstrating a cascaded sensing capability. eurjchem.com

The sensitivity of these probes is noteworthy, with limits of detection (LOD) reaching well into the micromolar and even nanomolar range, making them suitable for trace-level detection. eurjchem.com Beyond sensing, certain vinylidene-naphthofuran derivatives have been shown to exhibit photochromism—a reversible change in color upon exposure to light—which is a valuable property for creating smart materials for optical data storage or light-responsive switches.

Table 2: Naphthofuran-Based Fluorescent Probes

Probe Structure Target Analyte Sensing Mechanism Limit of Detection (LOD) Reference
Naphthofuran-naphthalimide (NF) Hg²⁺ Fluorescence "Turn-Off" 0.47 µM eurjchem.com
NF-Hg²⁺ complex CN⁻ Fluorescence "Turn-On" 55.8 nM eurjchem.com
Naphthofuran carbonyl hydrazone-Zn²⁺ complex Cu²⁺ Displacement "Turn-Off" - nih.gov

Polymer Chemistry and Microporous Networks

The integration of naphthofuran units into polymer backbones has been explored as a strategy to create materials with tailored thermal, optical, and electronic properties. Cationic polymerization of naphthofuran has been reported, leading to rigid polymers with high glass-transition temperatures. nih.gov

A comparative study of polymers containing naphthodifuranone versus benzodifuranone units revealed that the naphthodifuranone-based polymers possess high thermal stability and exhibit strong fluorescence, with photoluminescence quantum yields reaching up to 86%. These properties make them candidates for use in organic light-emitting diodes (OLEDs), with test devices showing emission in the orange-red spectrum.

While the development of naphthofuran-based microporous organic networks is an emerging area, related research on benzodifuran provides a strong precedent. A tandem synthesis approach has been used to create microporous networks that incorporate photoactive benzodifuran moieties directly into the framework. These materials combine high surface area with the inherent optical properties of the heterocyclic unit, suggesting potential applications in gas storage, separation, and heterogeneous catalysis.

Catalysis and Ligand Design

The presence of heteroatoms and an extended aromatic system in naphthofuran derivatives suggests their potential utility in coordination chemistry and catalysis.

Naphthofuran Derivatives as Ligands in Metal Catalysis

The potential of using naphthofuran derivatives as ligands to coordinate with metal centers for catalytic applications is an area of scientific interest. Schiff bases derived from naphthofuran-2-carbohydrazide have been successfully used to synthesize a range of transition metal complexes with cobalt, nickel, copper, cadmium, and mercury. Characterization of these complexes confirmed the coordination of the metal ions to the oxygen and nitrogen donor atoms of the ligand. However, the primary application focus for these specific complexes has been on their biological activity. Based on available literature, the use of naphthofuran-based ligands in broader synthetic applications such as cross-coupling or hydrogenation catalysis is not yet a well-documented field of research.

Advanced Chemical Sensing and Detection Technologies

Building on their fluorescent properties, naphthofuran derivatives are being developed into sophisticated tools for chemical sensing and detection. Their rigid structure provides a stable scaffold for attaching specific recognition units, while the sensitive fluorescence output allows for quantitative detection of target analytes. nih.gov

The design of chemosensors based on the naphthofuran moiety is effective because the electron-rich aromatic system can interact significantly with electron-deficient species, such as metal ions, leading to detectable changes in the emission spectra. nih.gov This interaction, combined with specific binding sites, allows for high selectivity. For example, the naphthofuran-naphthalimide probe NF shows a strong fluorescent response to Hg²⁺ with high anti-interference ability against a panel of other common metal ions. eurjchem.com The utility of these sensors has been demonstrated through the creation of test kits for the practical detection of Hg²⁺ and CN⁻, indicating a readiness for real-world applications. eurjchem.com

Environmental Chemistry Perspectives (Non-Toxicology Focus)

Atmospheric Photochemistry of Nitroaromatic Compounds

There is no available research specifically investigating the atmospheric photochemistry of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO-. General principles of nitroaromatic photochemistry suggest that such compounds could undergo photolysis, contributing to atmospheric chemical cycles, but specific reaction pathways, quantum yields, and the nature of the resulting products for this compound are unknown.

Environmental Fate and Transformation Studies (Chemical Aspects)

Similarly, no studies were found that focus on the environmental fate and chemical transformation of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO-. Research into its persistence, potential for long-range transport, and abiotic or biotic degradation pathways has not been published.

Future Research Directions and Challenges in Naphtho 1,2 B Furan, 5 Chloro 2 Nitro Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex heterocyclic compounds like substituted naphthofurans often involves multi-step processes that can be inefficient and generate significant waste. researchgate.netresearchgate.net A primary challenge is the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This involves minimizing hazardous reagents, reducing energy consumption, and improving atom economy.

A significant hurdle in the synthesis of specifically substituted naphthofurans is achieving high regioselectivity. The development of novel catalytic systems is paramount for the site-selective functionalization of the naphthofuran core or its precursors. Current research into the synthesis of related heterocyclic systems has highlighted several promising avenues.

Transition-metal catalysis, for instance, offers powerful tools for C-H bond functionalization, which could allow for the direct introduction of substituents onto the aromatic backbone, bypassing the need for pre-functionalized starting materials. rsc.org Research has demonstrated the use of rhodium (II) and ytterbium (III) in cascade reactions to build the naphthofuran scaffold. rsc.orgiitm.ac.in Future work could focus on adapting such catalysts to selectively functionalize specific positions on the NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- molecule. Organocatalysis also presents a metal-free alternative for achieving high selectivity in the synthesis of complex molecules and is an area ripe for exploration in naphthofuran chemistry. researchgate.net

Catalytic ApproachPotential Advantages for Naphthofuran SynthesisRepresentative Catalyst Examples
Transition-Metal Catalysis High efficiency, novel bond formations, C-H activation.Rhodium (Rh), Ytterbium (Yb), Palladium (Pd), Copper (Cu). rsc.orgacs.orgeurjchem.com
Organocatalysis Metal-free, environmentally benign, high enantioselectivity.Chiral squaramides, phosphoric acids, thiourea (B124793) derivatives. researchgate.net
Photoredox Catalysis Mild reaction conditions, access to unique reactive intermediates.Metal- and organic-based photosensitizers. springerprofessional.de

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods. mtak.hunih.gov Its application to the synthesis of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- represents a major direction for future research.

FeatureBatch ProcessingFlow Chemistry / Continuous Processing
Heat & Mass Transfer Often inefficient, leading to temperature gradients.Highly efficient due to high surface-area-to-volume ratio. youtube.com
Safety Handling of hazardous reagents and exotherms can be risky at scale.Improved safety through small reactor volumes and better control. nih.gov
Scalability Often requires significant redevelopment for scale-up.More straightforward scale-up by running the system for longer or in parallel. uc.pt
Process Control Less precise control over reaction time and conditions.Precise control over residence time, temperature, and stoichiometry. mdpi.com
Multi-step Synthesis Requires isolation and purification of intermediates.Allows for "telescoped" reactions without intermediate isolation. mtak.humdpi.com

Advanced Spectroscopic Characterization (Methodological Advancements)

While standard spectroscopic techniques like NMR and mass spectrometry are essential, they often provide only a static picture of the final product. A deeper understanding of reaction dynamics, transient intermediates, and complex structural features requires more advanced characterization methods.

A significant challenge in optimizing chemical reactions is the lack of real-time information. In situ (in the reaction vessel) spectroscopic monitoring provides a continuous stream of data as a reaction progresses, enabling a detailed understanding of kinetics and mechanism. mt.com

Techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. spectroscopyonline.com By inserting a fiber-optic probe directly into the reaction mixture, chemists can track the disappearance of reactants, the appearance of products, and the rise and fall of transient intermediates in real-time. nih.gov This data is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading, addition rates) to maximize yield and minimize impurities. mt.com Applying these in situ monitoring techniques to the synthesis of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO-, especially within a flow chemistry setup, would represent a significant methodological advancement, allowing for rapid process development and robust control. nih.gov

TechniqueInformation GainedApplication in Naphthofuran Synthesis
In Situ FTIR Real-time concentration of functional groups (e.g., C=O, N-O, C-Cl). nih.govMonitoring the formation of the nitro group, cyclization of the furan (B31954) ring, and consumption of starting materials.
In Situ Raman Complements FTIR, excellent for non-polar bonds and aqueous systems. spectroscopyonline.comCharacterizing aromatic ring vibrations and tracking changes in the carbon skeleton during synthesis.
Process Analytical Technology (PAT) Integration of in situ monitoring for process understanding and control.Development of automated, optimized, and highly controlled manufacturing processes for naphthofurans.

Deeper Mechanistic Understanding Through Advanced Computational Models

Experimental investigation of reaction mechanisms can be challenging, especially for complex, multi-step transformations or those involving short-lived, high-energy intermediates. Advanced computational modeling provides a powerful, complementary approach to gain deep mechanistic insights at the molecular level.

To accurately model the electronic changes that occur during bond formation and cleavage, high-level computational methods are required. Ab initio quantum mechanics (QM) methods, which are based on first principles without empirical parameters, can provide a highly accurate description of the potential energy surface of a reaction. nih.gov

For reactions occurring in a complex environment (e.g., in solution or in the active site of an enzyme), a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. nih.gov In this method, the core reacting species are treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is treated with a less computationally expensive MM force field. nih.govbris.ac.uk

Applying these advanced models to the synthesis of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- could elucidate the precise transition state structures, calculate activation energies for competing pathways, and explain the origins of regioselectivity in catalytic reactions. Such studies can guide the rational design of more efficient catalysts and the selection of optimal reaction conditions, reducing the amount of trial-and-error experimentation required. bris.ac.uk A significant challenge, however, is the computational cost and the need for extensive configurational sampling to ensure the results are statistically meaningful and accurately reflect the real system. nih.gov

Computational MethodDescriptionApplication to Naphthofuran Research
Ab Initio QM Solves the electronic Schrödinger equation from first principles.Calculating accurate energies of reactants, products, and transition states; modeling reaction pathways in the gas phase. nih.gov
Density Functional Theory (DFT) A widely used QM method that balances accuracy and computational cost.Investigating electronic structures, predicting spectroscopic properties, and exploring reaction mechanisms. bris.ac.uk
QM/MM A hybrid method combining QM for the reactive center and MM for the environment. nih.govModeling reactions in solution to understand solvent effects; elucidating catalytic mechanisms and the role of ligands.

Exploration of Underexplored Reactivity Pathways

The reactivity of 5-chloro-2-nitronaphtho(1,2-b)furan is largely dictated by the interplay between the electron-rich furan ring, the extended π-system of the naphthalene (B1677914) core, and the strongly deactivating nitro and chloro groups. Future research should systematically investigate the following pathways:

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group is expected to activate the chloro substituent towards SNAr reactions. A systematic study with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) could yield a library of novel 5-substituted-2-nitronaphtho(1,2-b)furan derivatives. The kinetics and regioselectivity of these reactions would provide valuable insight into the electronic effects of the fused ring system.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would provide a key intermediate, 5-chloro-2-aminonaphtho(1,2-b)furan. This amino derivative could serve as a versatile building block for the synthesis of more complex heterocyclic systems through diazotization and subsequent coupling reactions, or via condensation with various electrophiles. The challenge lies in achieving selective reduction without affecting the chloro substituent or the furan ring.

Electrophilic Aromatic Substitution: While the nitro and chloro groups are deactivating, the naphthofuran system as a whole may still undergo electrophilic substitution under forcing conditions. Investigating reactions such as nitration, halogenation, and Friedel-Crafts acylation could reveal the directing effects of the existing substituents and the inherent reactivity of different positions on the naphthofuran core.

Cross-Coupling Reactions: The chloro-substituent presents an opportunity for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would enable the introduction of a wide range of carbon and heteroatom substituents at the 5-position, significantly expanding the chemical space of accessible derivatives.

A summary of potential reactivity pathways and the expected products is presented in Table 1.

Reaction Type Reagents Potential Product Research Focus
Nucleophilic Aromatic SubstitutionAmines, Alkoxides, Thiolates5-substituted-2-nitronaphtho(1,2-b)furansKinetics, regioselectivity, and substrate scope
Nitro Group ReductionReducing agents (e.g., SnCl2, H2/Pd)5-chloro-2-aminonaphtho(1,2-b)furanSelectivity and functional group tolerance
Electrophilic Aromatic SubstitutionNitrating/Halogenating agents, Acyl halidesFurther substituted naphtho(1,2-b)furansRegioselectivity and reaction conditions
Cross-Coupling ReactionsBoronic acids, Organostannanes, Amines5-aryl/alkyl/amino-2-nitronaphtho(1,2-b)furansCatalyst development and reaction optimization

Integration into Emerging Functional Materials (Excluding Biological Contexts)

The rigid, planar structure and the extended π-conjugation of the naphthofuran core, modulated by the electronic properties of the chloro and nitro substituents, make 5-chloro-2-nitronaphtho(1,2-b)furan a candidate for investigation in materials science. Furan-based materials have been explored for applications in organic electronics. ntu.edu.sg Derivatives of dibenzofuran, a related heterocyclic system, have been utilized in organic optoelectronic devices due to their high triplet energy and thermal stability. chemicalbook.com

Future research in this area should focus on:

Organic Electronics: The potential of 5-chloro-2-nitronaphtho(1,2-b)furan and its derivatives as components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) warrants investigation. The electron-withdrawing groups may impart n-type semiconductor properties. The synthesis of polymers incorporating this moiety could lead to new conductive or emissive materials.

Fluorescent Probes: Polycyclic aromatic compounds often exhibit interesting photophysical properties. science.gov The fluorescence of the naphthofuran core could be modulated by the attached functional groups. Derivatives of 5-chloro-2-nitronaphtho(1,2-b)furan could be explored as fluorescent sensors for specific analytes, where binding events would lead to a change in the emission spectrum.

Non-linear Optical Materials: The presence of strong electron-withdrawing groups on a conjugated system can lead to significant second-order non-linear optical (NLO) properties. The NLO response of 5-chloro-2-nitronaphtho(1,2-b)furan and its derivatives should be systematically studied.

The potential applications in materials science are summarized in Table 2.

Material Class Potential Application Key Properties to Investigate
Organic SemiconductorsOrganic Field-Effect Transistors (OFETs)Charge carrier mobility, on/off ratio, thermal stability
Emissive MaterialsOrganic Light-Emitting Diodes (OLEDs)Photoluminescence quantum yield, emission wavelength, device efficiency
Fluorescent SensorsChemical and environmental sensingSelectivity, sensitivity, fluorescence quenching/enhancement
Non-linear Optical MaterialsOptoelectronics, frequency doublingSecond-order hyperpolarizability

Addressing Scalability and Industrial Feasibility of Synthesis

The practical application of 5-chloro-2-nitronaphtho(1,2-b)furan in any field is contingent upon the development of a scalable and economically viable synthetic route. The synthesis of functionalized naphthofurans often involves multi-step procedures. eurjchem.com The industrial production of nitro- and chloro-aromatic compounds also presents its own set of challenges, including the use of harsh reagents and the generation of hazardous waste. google.comnih.gov

Key challenges and future research directions in the synthesis of 5-chloro-2-nitronaphtho(1,2-b)furan include:

Route Optimization: Current synthetic approaches likely involve the initial formation of the naphthofuran core followed by chlorination and nitration, or the construction of the naphthofuran from pre-functionalized precursors. A thorough investigation of different synthetic strategies is needed to identify the most efficient and highest-yielding route.

Greener Synthetic Methods: The development of more environmentally benign synthetic methods is crucial. This could involve the use of solid acid catalysts for nitration to replace mixed acid systems, or the exploration of catalytic chlorination methods that avoid the use of elemental chlorine. google.com

Process Intensification: The use of flow chemistry for nitration and other potentially hazardous reactions could offer significant advantages in terms of safety, control, and scalability. Continuous processing can allow for better temperature management and reduced reaction volumes, which is particularly important when dealing with energetic nitro compounds.

Purification and Cost Analysis: The development of efficient purification methods to isolate the desired isomer in high purity is a critical aspect of scalability. A thorough cost analysis of the entire synthetic process, from starting materials to final product, will be necessary to determine the industrial feasibility.

A comparison of potential synthetic challenges and proposed solutions is outlined in Table 3.

Challenge Conventional Approach Proposed Future Direction
Multi-step SynthesisLinear synthesis with purification at each stepConvergent synthesis, one-pot reactions
NitrationMixed nitric and sulfuric acidSolid acid catalysts, nitrogen dioxide-based methods google.com
ChlorinationElemental chlorine, sulfonyl chlorideCatalytic chlorination, direct substitution of a nitro group google.com
Process SafetyBatch processing of hazardous reactionsContinuous flow chemistry, process analytical technology (PAT)
Waste GenerationUse of stoichiometric reagents, solvent wasteCatalytic methods, solvent recycling, atom-economical reactions

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-chloro-2-nitro-naphtho[1,2-b]furan, and how do reaction conditions influence yield?

  • Methodological Answer : A one-step multicomponent reaction involving Meldrum’s acid, β-naphthol, and substituted aryl aldehydes (e.g., 5-chloro-2-nitrobenzaldehyde) in the presence of triethylamine (Et3N) is highly efficient .
  • Key Parameters :

Substituent on Aryl AldehydeReaction Time (h)Yield (%)
5-Chloro-2-nitro2485–90
Electron-withdrawing groups24>80
Electron-donating groups2460–70
  • Optimization : Electron-withdrawing substituents (e.g., nitro, chloro) enhance electrophilicity, accelerating cyclization and improving yields .

Q. What spectroscopic and analytical techniques are critical for characterizing naphtho[1,2-b]furan derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Confirms functional groups (e.g., nitro stretching at 1520–1350 cm<sup>−1</sup>, furan C-O-C at 1250 cm<sup>−1</sup>) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons (δ 115–150 ppm) .
  • Elemental Analysis (CHN) : Validates purity (>95% for reported derivatives) .

Advanced Research Questions

Q. How does 5-chloro-2-nitro-naphtho[1,2-b]furan react with heterocyclic amines to form bioactive diazepines?

  • Methodological Answer :

  • Step 1 : Chloroacetylation of 2-benzoyl-3-amino-naphtho[1,2-b]furan with chloroacetyl chloride forms N-(2-benzoyl-8-substituted-furanyl)-2-chloroacetamide .
  • Step 2 : Bromination/nitration introduces nitro groups at position 7.
  • Step 3 : Cyclization in methanolic ammonia yields 1,4-diazepine-2-ones (antimicrobial agents).
  • Key Data :
ProductYield (%)Antimicrobial Activity (MIC, µg/mL)
5-Phenyl-1,4-diazepine-2-one7212.5 (E. coli)
1,4-Diazepine-2,5-dione6825 (S. aureus)

Q. What computational or experimental strategies resolve contradictions in regioselectivity during nitration/chlorination?

  • Methodological Answer :

  • Experimental : Nitration of naphtho[1,2-b]furan at position 2 is favored due to steric and electronic effects. Chlorination at position 5 is achieved using Cl2/FeCl3 under controlled temperatures (0–5°C) .
  • Computational : DFT studies predict electron density distribution, showing higher reactivity at nitro-substituted positions .

Q. How do substituents on the naphthofuran core influence biological activity in antimicrobial assays?

  • Methodological Answer :

  • Nitro and chloro groups enhance lipophilicity and membrane penetration, improving activity against Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) :
SubstituentMIC (µg/mL) Against E. coliMIC (µg/mL) Against C. albicans
5-Cl, 2-NO212.550
8-Br, 2-NO225100

Data Contradictions and Resolution

  • Contradiction : Conflicting reports on the reactivity of position 8 in electrophilic substitution.
    • Resolution : Position 8 is less reactive in naphtho[1,2-b]furan due to steric hindrance from fused rings, but bromination is feasible under high-temperature reflux (e.g., Br2/H2SO4 at 80°C) .

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